4-{[4-(DIMETHYLAMINO)PHENYL](5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL
Description
4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O2/c1-19-25(28(35)33(30-19)23-11-7-5-8-12-23)27(21-15-17-22(18-16-21)32(3)4)26-20(2)31-34(29(26)36)24-13-9-6-10-14-24/h5-18,27,30-31H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDZVEMLCOSXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)C)C4=C(NN(C4=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of caspases .
Comparison with Similar Compounds
Similar Compounds
- **4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL
- **4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL
Uniqueness
The uniqueness of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
